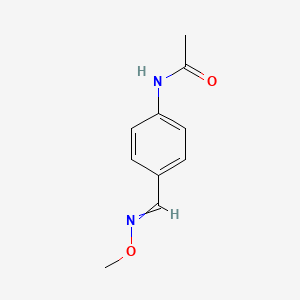

4-Acetamidobenzaldehyde o-methyloxime

Description

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

N-[4-(methoxyiminomethyl)phenyl]acetamide |

InChI |

InChI=1S/C10H12N2O2/c1-8(13)12-10-5-3-9(4-6-10)7-11-14-2/h3-7H,1-2H3,(H,12,13) |

InChI Key |

VJNYDHXANJWDAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C=NOC |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

4-Acetamidobenzaldehyde o-methyloxime has been investigated for its potential as a therapeutic agent, particularly in the development of inhibitors for various diseases.

Antiviral Activity

Research indicates that compounds similar to this compound can serve as inhibitors of HIV integrase, which is crucial for the replication of the HIV virus. These compounds have been shown to exhibit competitive inhibition properties, making them potential candidates for antiviral therapies against HIV and related conditions such as AIDS .

Anticancer Properties

Studies have demonstrated that derivatives of this compound possess anticancer activity. For instance, compounds synthesized from this oxime have been evaluated against various cancer cell lines, showing significant growth inhibition . In particular, structural modifications have enhanced their efficacy against prostate cancer cells, indicating a promising avenue for future cancer therapeutics .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 4-acetamidobenzaldehyde with hydroxylamine. The resulting oxime can then undergo further modifications to enhance its biological activity. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the therapeutic potential of this compound derivatives. Variations in substituents on the benzene ring or modifications to the oxime functional group can significantly influence biological activity. For example, certain substitutions have been found to improve binding affinity to target proteins involved in cancer progression or viral replication .

Antiviral Screening

A study highlighted the use of this compound derivatives in screening assays designed to identify novel antiviral agents. These compounds were tested for their ability to inhibit HIV integrase activity, demonstrating promising results that warrant further investigation into their therapeutic applications .

Anticancer Evaluation

In another case, a series of oxime derivatives were synthesized and screened against various cancer cell lines, including prostate and breast cancer models. The results indicated that specific modifications led to enhanced cytotoxicity, suggesting that these compounds could serve as lead candidates for drug development in oncology .

Data Table: Summary of Research Findings

Chemical Reactions Analysis

Oxime Formation and Structural Features

The o-methyloxime derivative of 4-acetamidobenzaldehyde is synthesized via condensation of 4-acetamidobenzaldehyde with O-methylhydroxylamine under mild acidic or basic conditions. Key characteristics:

-

Reaction Conditions : Typically conducted in ethanol or methanol at 25–60°C for 2–6 hours .

-

Yield : ~70–85% (estimated from analogous oxime syntheses in Scheme VI of ).

-

Structural Confirmation : NMR spectra show characteristic imine (C=N) proton resonance at δ 8.1–8.6 ppm and methyl group (N-OCH₃) at δ 3.3–3.5 ppm .

2.1. Reduction to Primary Amines

The oxime undergoes reduction to yield substituted benzylamines, critical for bioactive molecule synthesis:

2.2. Selective N-Methylation

Paraformaldehyde-mediated reductive amination introduces methyl groups at the oxime nitrogen:

-

Procedure : Oxime treated with paraformaldehyde and NaBH₄ in TFA/THF at 0°C → N-methylated product .

-

Challenges : Over-methylation or decomposition under microwave conditions necessitates room-temperature reactions .

3.1. Grignard Reactions

The oxime’s C=N bond reacts with organometallic reagents to form substituted amines:

| Grignard Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| AllylMgBr | THF, −78°C → RT, 18 h | Allyl-4-acetamidobenzylamine | 57% | |

| BenzylMgCl | TiCl(OiPr)₃, DCM, 4 h | Benzyl-4-acetamidobenzylamine | 8% |

3.2. Cyclization Reactions

Under acidic conditions, the oxime facilitates heterocycle formation:

-

Example : Treatment with HCl/EtOH at reflux yields 4-acetamidobenzoxazole derivatives (hypothetical pathway inferred from ).

Stability and Handling

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights structural differences and substituent effects among benzaldehyde oxime derivatives:

| Compound Name | Molecular Formula | Substituents | Key Electronic Effects |

|---|---|---|---|

| 4-Acetamidobenzaldehyde o-methyloxime | C₁₀H₁₂N₂O₂ | -NHCOCH₃ (para), -ONHCH₃ (oxime) | Strong electron-withdrawing (acetamido) |

| 4-Chlorobenzaldehyde oxime | C₇H₆ClNO | -Cl (para), -ONH₂ (oxime) | Electron-withdrawing (chloro) |

| Benzaldehyde, 4-methoxy-, O-phenyloxime | C₁₄H₁₃NO₂ | -OCH₃ (para), -ONHC₆H₅ (oxime) | Electron-donating (methoxy) |

| 4-Morpholino-3-nitrobenzenecarbaldehyde O-methyloxime | C₁₂H₁₅N₃O₄ | -NO₂ (meta), morpholino (para) | Strong electron-withdrawing (nitro) |

Key Observations :

- Steric Effects : The O-methyl group on the oxime minimizes steric hindrance compared to bulkier substituents (e.g., phenyl in 4-methoxybenzaldehyde O-phenyloxime) .

Anti-Cholinesterase Activity

- 4-Acetamidobenzaldehyde derivatives : Exhibit significant anti-cholinesterase activity (IC₅₀ values < 10 µM in some cases), attributed to the acetamido group’s ability to bind acetylcholinesterase active sites .

- 4-Chlorobenzaldehyde oxime: Limited data on anti-cholinesterase activity; primarily used as a synthetic intermediate .

- Nitro-substituted oximes (e.g., 4-Morpholino-3-nitro derivative): Nitro groups enhance electrophilicity but may reduce specificity for enzyme targets due to off-target reactivity .

Antioxidant Activity

- This compound : Moderate to high radical scavenging activity (e.g., DPPH assay), likely due to the acetamido group’s hydrogen-bonding capacity .

- 4-Hydroxy-3-methoxybenzaldehyde O-methyloxime : Higher antioxidant activity observed, as the hydroxyl group directly donates protons to free radicals .

DNA Interaction

- Nitro-substituted oximes : Nitro groups may facilitate stronger DNA interactions via intercalation or covalent adduct formation, though data is scarce in the provided evidence.

Q & A

Q. What are the standard synthetic routes for preparing 4-acetamidobenzaldehyde o-methyloxime, and how can reaction efficiency be optimized?

this compound is typically synthesized via condensation of 4-acetamidobenzaldehyde with methoxyamine hydrochloride under acidic conditions. Key parameters include:

- Solvent selection : Ethanol or methanol is commonly used due to their ability to dissolve both reactants while facilitating proton transfer .

- Catalysis : A catalytic amount of acetic acid (5–10 mol%) accelerates imine formation by protonating the carbonyl group .

- Reaction time : Reflux for 4–6 hours ensures completion, monitored by TLC or HPLC .

- Purification : Recrystallization from ethanol/water mixtures yields high-purity product (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H NMR : The oxime proton (N–O–CH₃) appears as a singlet at δ 3.8–4.0 ppm, while the acetamide NH resonates at δ 8.1–8.3 ppm. Aromatic protons show splitting patterns consistent with para-substitution .

- IR spectroscopy : Strong absorption bands at ~1640 cm⁻¹ (C=N stretch) and ~3300 cm⁻¹ (N–H stretch) confirm oxime and acetamide functionalities .

- GC-MS : Molecular ion peaks at m/z 206 (M⁺) and fragment ions at m/z 164 (loss of CH₃O) provide structural validation .

Q. How can researchers design biological assays to evaluate the bioactivity of this compound derivatives?

- Antimicrobial assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a positive control.

- Enzyme inhibition : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition using Ellman’s reagent) .

- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices .

Advanced Research Questions

Q. How can palladium-catalyzed C–H activation be leveraged for functionalizing this compound at the ortho position?

The o-methyloxime group acts as a directing group for Pd(II)-catalyzed C–H activation. Example protocol:

- Catalyst system : Pd(OAc)₂ (5 mol%) with oxidants like Ag₂CO₃ (2 equiv) in DMF at 120°C .

- Substrate scope : Olefination with acrylates yields 2-alkenyl derivatives (60–85% yield). Bromination using NBS/Cu(OAc)₂ provides 2-bromo analogs .

- Mechanistic insights : Kinetic isotope effect (KIE) studies (kH/kD ≈ 3.2) suggest C–H cleavage is rate-limiting .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies of this compound analogs?

- Electron-withdrawing substituents : Para-nitro groups enhance antimicrobial activity but reduce solubility. Balance via logP calculations and CoMFA modeling .

- Steric effects : Ortho-substituted derivatives show lower bioactivity due to hindered binding; molecular docking with target proteins (e.g., bacterial dihydrofolate reductase) clarifies steric thresholds .

- Data normalization : Use Z-score standardization to harmonize disparate assay results (e.g., IC₅₀ vs. MIC values) .

Q. How can researchers optimize analytical methods for detecting trace impurities in this compound?

- HPLC-DAD : Use a C18 column with isocratic elution (acetonitrile/water, 60:40) and UV detection at 254 nm. Limit of detection (LOD) ≤ 0.1% .

- LC-MS/MS : Employ MRM transitions (m/z 206 → 164) to quantify degradation products like 4-acetamidobenzaldehyde (lactone formation under acidic conditions) .

- Sample preparation : Derivatize with BSTFA for GC-MS analysis to improve volatility and sensitivity .

Q. What computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- DFT calculations : B3LYP/6-31G(d) level optimizations reveal nucleophilic attack at the imine carbon (ΔG‡ ≈ 18–22 kcal/mol) .

- Frontier molecular orbitals (FMOs) : The LUMO (-1.8 eV) localizes on the C=N bond, guiding regioselectivity in cycloadditions .

- Solvent effects : PCM models show polar aprotic solvents (e.g., DMSO) lower activation barriers by stabilizing transition states .

Methodological Considerations

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Assay standardization : Adopt CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size of 1×10⁶ CFU/mL) .

- Batch variability : Characterize synthetic batches via ¹³C NMR to confirm purity (>98%) and exclude regioisomers .

- Positive controls : Compare results against established analogs (e.g., pyrifenox) to validate experimental setups .

Q. What are the best practices for scaling up this compound synthesis while minimizing byproducts?

- Flow chemistry : Continuous reactors reduce reaction times (2 hours vs. 6 hours batch) and improve heat management .

- Green chemistry : Replace methanol with cyclopentyl methyl ether (CPME) for safer, recyclable solvent systems .

- Byproduct suppression : Add molecular sieves to sequester water, preventing oxime hydrolysis to the parent aldehyde .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.